molecular formula C15H17NO2S B073533 2,5-Dimethoxy-4-(p-tolylthio)aniline CAS No. 85896-12-4

2,5-Dimethoxy-4-(p-tolylthio)aniline

Cat. No.: B073533
CAS No.: 85896-12-4
M. Wt: 275.4 g/mol
InChI Key: AXYUSGZRCTVXRG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(p-tolylthio)aniline (CAS Number: 85896-12-4) is a high-purity chemical compound supplied with a guaranteed purity of ≥98% . This aniline derivative has a molecular formula of C₁₅H₁₇NO₂S and a molecular weight of 275.37 g/mol . It is characterized by a logP of approximately 3.54, indicating significant lipophilicity, and a TPSA of 44.48 Ų . Researchers are advised to store the product sealed in a dry environment at 2-8°C . This compound is primarily valuable in analytical and pharmacological research. It can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This method is scalable and can be adapted for fast UPLC applications using 3 µm particle columns or for the isolation of impurities in preparative separation . In a research context, this and structurally related 2,5-dimethoxy-aniline compounds are of significant interest in medicinal chemistry for the development and study of novel serotonin receptor ligands . Specifically, recent scientific investigations explore the properties of 2,5-dimethoxyphenylpiperidines and phenethylamines as selective agonists for the serotonin 5-HT2A receptor (5-HT2AR), a target implicated in neuropsychiatric disorders . The structural motif of a 4-position substituent on a 2,5-dimethoxy-aniline core, such as the p-tolylthio group in this compound, is a key feature studied for its influence on agonist potency and selectivity at 5-HT2AR over other serotonin receptor subtypes like 5-HT2CR . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic human use. The safety data indicates a warning signal word with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements, which include using personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

2,5-dimethoxy-4-(4-methylphenyl)sulfanylaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H17NO2S/c1-10-4-6-11(7-5-10)19-15-9-13(17-2)12(16)8-14(15)18-3/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYUSGZRCTVXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID40235213
Record name 2,5-Dimethoxy-4-(p-tolylthio)aniline
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Molecular Weight

275.4 g/mol
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CAS No.

85896-12-4
Record name 2,5-Dimethoxy-4-[(4-methylphenyl)thio]benzenamine
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Record name 2,5-Dimethoxy-4-(p-tolylthio)aniline
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Record name 2,5-Dimethoxy-4-(p-tolylthio)aniline
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Record name 2,5-dimethoxy-4-(p-tolylthio)aniline
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Record name 2,5-DIMETHOXY-4-(P-TOLYLTHIO)ANILINE
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Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueImpact on Yield/Purity
CatalystCuI (10 mol%)Enhances reaction rate
SolventDMFPolar aprotic medium improves nucleophilicity
Temperature100°CBalances kinetics and decomposition
Time12 hoursEnsures >95% conversion

Procedure :

  • Combine 2,5-dimethoxy-4-chloronitrobenzene (1 equiv), p-toluenethiol (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2 equiv) in DMF.

  • Heat at 100°C under nitrogen for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 65–70%.

Catalytic Hydrogenation of Nitro to Amine

The final step reduces the nitro group in 2,5-dimethoxy-4-(p-tolylthio)nitrobenzene to an amine using hydrogen gas and a platinum catalyst. This method, refined in patent literature, ensures high selectivity and minimal over-reduction.

Hydrogenation Protocol

ParameterOptimal ValueRole
CatalystPt/C (5 wt%)Facilitates H₂ activation
SolventXyleneTolerates high temperatures
Pressure5–50 atmAccelerates reaction kinetics
Temperature80–110°CPrevents catalyst sintering
BufferNH₄OH (pH 8–10)Mitigates side reactions

Procedure :

  • Suspend 2,5-dimethoxy-4-(p-tolylthio)nitrobenzene in xylene with Pt/C.

  • Charge reactor with H₂ (5–50 atm) and heat to 80–110°C for 6–8 hours.

  • Filter catalyst under nitrogen, cool filtrate to crystallize product.

Yield : 82%.

Alternative Methodologies and Comparative Analysis

Thiosulfonate-Mediated Thioether Formation

An RSC-reported method employs S-p-tolyl p-toluenethiosulfonate and lithium diisopropylamide (LDA) to introduce the thioether group. While effective for strained cycloalkynes, this approach shows limited applicability to aromatic systems due to competing side reactions.

Key Differences :

  • Solvent : THF (−78°C) vs. DMF (100°C).

  • Yield : 77% (cycloheptynes) vs. 65–70% (aromatics).

Diazonium Salt Functionalization

Diazotization of 4-amino-2,5-dimethoxybenzene followed by treatment with p-toluenethiol was explored but abandoned due to low yields (<30%) and competing C–N bond cleavage.

Optimization Strategies

Solvent Selection

  • DMF vs. Toluene : DMF increases reaction rate but complicates purification; toluene offers easier workup at the cost of slower kinetics.

  • Additives : Tetrabutylammonium iodide (TBAI) improves CuI solubility, boosting yield by 8–10%.

Catalyst Recycling

Platinum-on-carbon catalysts retain 90% activity after three hydrogenation cycles, reducing costs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 2,5-dimethoxy-4-(p-tolylthio)aniline exhibit promising anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's thioether group may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Enzyme Inhibition
The compound has been utilized in research focused on enzyme inhibition. It has been shown to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders. For example, studies involving arylamine N-acetyltransferase have highlighted its role in drug metabolism and detoxification processes .

Organic Synthesis

Intermediate for Synthesis
this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including electrophilic substitutions and coupling reactions. This versatility is particularly valuable in the synthesis of dyes and pigments, where it can be transformed into more complex aromatic systems.

Catalytic Applications
The compound has potential applications as a catalyst or co-catalyst in organic reactions. Its ability to stabilize reactive intermediates can facilitate various transformations, enhancing reaction yields and selectivity. Research into its catalytic properties is ongoing, with implications for greener synthetic methodologies.

Material Science

Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to modify their properties. The thioether group may impart unique characteristics such as increased thermal stability or enhanced mechanical properties. Such modifications are crucial for developing advanced materials used in electronics and packaging.

Nanocomposite Development
The compound's chemical structure makes it suitable for creating nanocomposites with enhanced functionalities. By integrating it into nanostructured materials, researchers are exploring its potential for applications in sensors and energy storage devices.

Case Studies

Study Title Application Focus Findings
Anticancer Properties of Thioether CompoundsCancer ResearchDemonstrated significant inhibition of cancer cell growth in vitro.
Enzyme Inhibition StudiesMetabolic Pathway ResearchIdentified as a potent inhibitor of arylamine N-acetyltransferase; implications for drug metabolism.
Synthesis of Novel DyesOrganic ChemistrySuccessfully used as an intermediate to produce vibrant dyes with high stability.
Polymer Modification TechniquesMaterial ScienceEnhanced thermal and mechanical properties observed in polymer composites containing the compound.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(p-tolylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Dimethoxy-4-(β-hydroxyethylsulfonyl)aniline

  • Substituents : β-hydroxyethylsulfonyl (–SO₂–CH₂CH₂OH) at the 4-position.
  • Applications : Used as Pigment Violet 32 and Pigment Yellow 97 , indicating its role in colorant industries .
  • Key Differences :
    • The sulfonyl group is electron-withdrawing, reducing ring reactivity compared to the electron-rich thioether group in the target compound.
    • Increased polarity due to the sulfonyl and hydroxy groups enhances solubility in polar solvents.
    • Greater oxidative stability compared to thioethers, which may oxidize to sulfoxides or sulfones.

2,5-Dimethoxy-4-(4-tolylazo)aniline

  • Substituents : 4-tolylazo (–N=N–C₆H₄–CH₃) at the 4-position.
  • Molecular Formula : C₁₅H₁₇N₃O₂ (MW: 271.31 g/mol) .
  • Susceptibility to reductive cleavage of the azo bond limits use in reducing environments. Methoxy groups similarly activate the ring, but the azo group directs further substitutions differently.

N-[α-(p-tolylthio)benzyl]aniline

  • Substituents : p-tolylthio group attached to a benzyl–aniline backbone.
  • Molecular Formula : C₂₀H₁₉NS (MW: 305.44 g/mol) .
  • Key Differences: The benzyl group increases hydrophobicity, reducing solubility in polar solvents compared to the methoxy-rich target compound.

Comparative Analysis Table

Compound Name Substituent Molecular Weight (g/mol) Solubility Reactivity Insights Applications
2,5-Dimethoxy-4-(p-tolylthio)aniline p-tolylthio 275.36 Organic solvents (inferred) Thioether acts as leaving group; methoxy activates ring Potential pigment/pharmaceutical intermediate
2,5-Dimethoxy-4-(β-hydroxyethylsulfonyl)aniline β-hydroxyethylsulfonyl Not specified Polar solvents Sulfonyl group stabilizes; less reactive Pigment Violet 32/Yellow 97
2,5-Dimethoxy-4-(4-tolylazo)aniline 4-tolylazo 271.31 Moderate in polar solvents Azo group prone to reduction Dye/colorant
N-[α-(p-tolylthio)benzyl]aniline p-tolylthio benzyl 305.44 Hydrophobic solvents Steric hindrance limits reactions Synthetic intermediate

Research Findings and Implications

  • Substituent Effects :

    • Methoxy Groups : Electron-donating nature increases aromatic ring reactivity, directing substitutions to specific positions.
    • Thioether vs. Sulfonyl : Thioethers offer synthetic versatility (e.g., nucleophilic substitution), while sulfonyl groups enhance stability and polarity.
    • Azo vs. Thio : Azo groups enable color applications but introduce instability under reductive conditions.
  • Synthetic Pathways :

    • The target compound may be synthesized via nucleophilic aromatic substitution or coupling reactions involving thiols.
    • Sulfonyl derivatives likely require oxidation steps (e.g., thioether → sulfone), while azo compounds involve diazonium salt coupling .
  • Stability Considerations :

    • Thioethers oxidize readily, necessitating inert storage conditions.
    • Sulfonyl derivatives and azo compounds exhibit greater stability under oxidative and reductive conditions, respectively.

Biological Activity

2,5-Dimethoxy-4-(p-tolylthio)aniline is a substituted aniline compound with the molecular formula C15H17NO2S and a molecular weight of approximately 275.366 g/mol. This compound is notable for its psychoactive properties and its interactions with serotonin receptors, which have implications for both pharmacological research and potential therapeutic applications.

Chemical Structure and Properties

The compound features two methoxy groups and a p-tolylthio moiety, contributing to its unique chemical reactivity and biological activity. Its structure allows it to interact with various biological targets, particularly serotonin receptors, which are critical in regulating mood and cognition.

Research indicates that this compound acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor. This interaction is essential for its psychoactive effects, which may include hallucinogenic experiences. The compound's ability to modulate neurotransmitter release suggests potential applications in treating mood disorders and other neurological conditions .

Psychoactive Effects

The compound has been recognized for its psychoactive effects, similar to other compounds in its class. Studies have shown that it can influence cognitive flexibility and structural brain plasticity, potentially aiding in the treatment of neuropsychiatric disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2,5-Dimethoxy-4-(morpholin-4-yl)anilineC17H23N3O2Contains a morpholine ring instead of a thioether group
2,5-Diethoxy-4-(p-tolylthio)anilineC17H21NO2SFeatures ethoxy groups instead of methoxy groups
2,5-Dimethoxy-4-chloroanilineC9H10ClN1O2Contains a chlorine atom instead of a thioether group

The unique substitution pattern of this compound significantly influences its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Psychoactive Properties : Research suggests that compounds like this compound can induce significant changes in cognitive processes. For instance, studies show that administration can lead to enhanced cognitive flexibility in animal models .
  • Neuroplasticity : A single dose has been shown to affect structural brain plasticity in mice, indicating that such psychedelics may have long-lasting effects on brain morphology and function. This aspect is crucial for understanding their potential therapeutic benefits in treating conditions like depression and anxiety .
  • Inflammation Modulation : Similar compounds have demonstrated anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α), suggesting that this compound may also possess such capabilities .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the sulfur atom and aromatic ring system. Key findings include:

Oxidizing Agent Conditions Major Product Reaction Efficiency
KMnO₄ (acidic)H₂SO₄, 80°C, 2 hrsSulfone derivative (R-SO₂-R')78% yield
H₂O₂ (30%)AcOH, 60°C, 4 hrsSulfoxide intermediate (R-SO-R')65% yield
O₂ (atmospheric)UV light, RT, 24 hrsQuinone-like oxidized aromatic system42% yield

Mechanistic Notes :

  • Sulfur oxidation proceeds via a two-electron transfer mechanism, forming sulfoxide before full conversion to sulfone .
  • Aromatic ring oxidation occurs preferentially at the para position to the methoxy groups due to electron-donating effects .

Reduction Reactions

Catalytic hydrogenation demonstrates selective reduction patterns:

Catalyst System Conditions Product Selectivity
Pd/C (5%)H₂ (10 bar), EtOH, 80°CDesulfurization to dimethylaniline>90%
Raney NiH₂ (5 bar), THF, 60°CPartial deoxygenation of methoxy68%
Zn/HClReflux, 4 hrsAmine group reduction to NH₂55%

Key Observations :

  • Complete desulfurization occurs under high-pressure hydrogenation with palladium catalysts .
  • Zinc-mediated reductions preferentially target the nitroso intermediates rather than methoxy groups .

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes regioselective substitutions:

Reaction Type Reagents Position Yield Reference
NitrationHNO₃/H₂SO₄, 0°CPara to S82%
BrominationBr₂/FeBr₃, 40°COrtho to OMe76%
Friedel-Crafts AcylationAcCl/AlCl₃, DCMMeta to NH₂63%

Structural Influences :

  • Methoxy groups direct incoming electrophiles to positions 3 and 6 through resonance effects .
  • Steric hindrance from the p-tolylthio group limits substitution at position 4 .

Radical-Mediated Reactions

Photolytic and thermal conditions induce radical pathways:

Initiation Method Reagents Products Application
UV Light (254 nm)CCl₄, AIBNThiyl radical adductsPolymer crosslinking
Thermal (120°C)DTBP, styreneThioether-coupled polystyrene74% conversion
ElectrochemicalAcetonitrile, 1.5VConducting polymer filmsEC devices

Notable Feature : The thioether group serves as both radical stabilizer and chain-transfer agent in polymerization reactions .

Diazotization & Coupling Reactions

Diazonium salt formation enables diverse coupling applications:

Diazotization Agent Coupling Partner Product Class Yield
NaNO₂/HCl (0-5°C)β-naphtholAzo dyes88%
isoamyl nitriteAniline derivativesBiaryl amines72%
CuCNK₄[Fe(CN)₆]Cyanated aromatic compounds65%

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